molecular formula C23H13BrN4 B13878645 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile

Katalognummer: B13878645
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: RMXBEQONYZCPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine derivatives, followed by bromination and nitrile formation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles.

    Cyclization Reactions: The indazole moiety can participate in further cyclization reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Cyclization: Cyclization can be facilitated by acids or bases under controlled temperatures.

    Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while cyclization can lead to more complex polycyclic structures.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The quinoline and indazole moieties suggest potential binding to enzymes or receptors, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is unique due to its combination of a benzonitrile core with both quinoline and indazole moieties

Eigenschaften

Molekularformel

C23H13BrN4

Molekulargewicht

425.3 g/mol

IUPAC-Name

2-bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile

InChI

InChI=1S/C23H13BrN4/c24-21-11-18(9-8-16(21)12-25)28-23-7-3-5-19(20(23)14-27-28)17-10-15-4-1-2-6-22(15)26-13-17/h1-11,13-14H

InChI-Schlüssel

RMXBEQONYZCPJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC(=C(C=C5)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.